molecular formula C8H11O4P B1597174 (4-methoxyphenyl)methylphosphonic Acid CAS No. 40299-61-4

(4-methoxyphenyl)methylphosphonic Acid

Cat. No. B1597174
CAS RN: 40299-61-4
M. Wt: 202.14 g/mol
InChI Key: XUAVFSMXCWTYNM-UHFFFAOYSA-N
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Description

(4-methoxyphenyl)methylphosphonic acid, also known as 4-MPMPA, is a phosphonic acid derivative that is used as a building block for the synthesis of various compounds. It is a colorless, crystalline solid that is soluble in most organic solvents. 4-MPMPA is used in the synthesis of organic molecules, pharmaceuticals, and polymers, and is a key component in the synthesis of numerous compounds.

Scientific Research Applications

Corrosion Inhibition

(4-Methoxyphenyl)methylphosphonic acid and its derivatives have been investigated for their potential as corrosion inhibitors. For instance, ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate and its analogs have shown efficiency in inhibiting the corrosion of mild steel in acidic environments. These compounds are mixed inhibitors and adhere to the surface of mild steel following the Langmuir isotherm, with quantum chemical calculations supporting the experimental observations (Djenane et al., 2019).

Cancer Research

In cancer research, certain aminophosphonates derived from (4-methoxyphenyl)methylphosphonic acid have shown promising cytotoxic effects on cancer cell lines. N-(4-Methoxyphenyl)amino(pyren-1-yl)methylphosphonate, for instance, demonstrated cytotoxicity for the HCT116 cancer cell line, with a relatively low toxicity towards normal lymphocytes (Lewkowski et al., 2016).

Material Science

In material science, derivatives of (4-methoxyphenyl)methylphosphonic acid have been utilized in the synthesis of various compounds. For example, studies have been conducted on dithiophosphonato complexes of metals like Ni(II), Cd(II), and Hg(II) using derivatives of this compound, exploring their structural and electronic properties through methods like density functional theory (SAĞLAM et al., 2015).

Microbial Utilization

In microbiology, phosphonic acids like (4-methoxyphenyl)methylphosphonic acid are relevant in the study of microbial degradation of various phosphonic acid compounds. Marine bacteria, such as Phaeobacter sp. and Ruegeria sp., can grow on methylphosphonic acid as well as on alkyl-, carboxy-, aminoalkyl-, and hydroxyalkyl-phosphonic acid compounds, indicating their involvement in the microbial degradation of these substances (Urata et al., 2022).

Polymer Science

In polymer science, (4-methoxyphenyl)methylphosphonic acid derivatives have been studied for their potential in creating hydrolytically stable phosphonic acid monomers for adhesive polymers (Moszner et al., 2001).

Electrochromic Devices

In the field of electrochromic devices, (4-methoxyphenyl)methylphosphonic acid derivatives have been used in the construction of novel black-to-transmissive electrochromic devices, showcasing panchromatic absorption and excellent cycling stability, indicating their potential for various electrochromic applications (Weng et al., 2016)

properties

IUPAC Name

(4-methoxyphenyl)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O4P/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAVFSMXCWTYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378719
Record name (4-methoxyphenyl)methylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methoxyphenyl)methylphosphonic Acid

CAS RN

40299-61-4
Record name (4-methoxyphenyl)methylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40299-61-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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